1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-(2-(4-pyridyl)ethyl)-, hydrochloride
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Overview
Description
1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-(2-(4-pyridyl)ethyl)-, hydrochloride is a synthetic organic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and chemical research. The presence of a pyridyl group and a chlorine atom in its structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-(2-(4-pyridyl)ethyl)-, hydrochloride typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol with formaldehyde and an amine.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-(2-(4-pyridyl)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorine or pyridyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-(2-(4-pyridyl)ethyl)-, hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The presence of the pyridyl group may facilitate binding to specific biological targets, while the chlorine atom can influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1H-2,3-Benzoxazine: A parent compound with similar structural features.
6-Chloro-1H-2,3-Benzoxazine: A derivative with a chlorine atom at a different position.
3-(2-(4-Pyridyl)ethyl)-1H-2,3-Benzoxazine: A compound with a similar pyridyl group.
Uniqueness
1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-(2-(4-pyridyl)ethyl)-, hydrochloride is unique due to the specific combination of the benzoxazine ring, chlorine atom, and pyridyl group, which may confer distinct chemical and biological properties.
Properties
CAS No. |
26694-00-8 |
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Molecular Formula |
C15H16Cl2N2O |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
6-chloro-3-(2-pyridin-1-ium-4-ylethyl)-1,4-dihydro-2,3-benzoxazine;chloride |
InChI |
InChI=1S/C15H15ClN2O.ClH/c16-15-2-1-13-11-19-18(10-14(13)9-15)8-5-12-3-6-17-7-4-12;/h1-4,6-7,9H,5,8,10-11H2;1H |
InChI Key |
HWHHQAIKYRNUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CON1CCC3=CC=[NH+]C=C3)C=CC(=C2)Cl.[Cl-] |
Origin of Product |
United States |
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